molecular formula C11H16N2O2 B1665979 Aminocarb CAS No. 2032-59-9

Aminocarb

Cat. No.: B1665979
CAS No.: 2032-59-9
M. Wt: 208.26 g/mol
InChI Key: IMIDOCRTMDIQIJ-UHFFFAOYSA-N
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Description

Aminocarb, also known as 4-(Dimethylamino)-3-methylphenyl methylcarbamate, is an organic chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It appears as a white crystalline solid or tan crystals and is primarily used as an insecticide. This compound is effective in controlling a variety of pests, including aphids, soil mollusks, and lepidopterous larvae, making it valuable in agricultural and forestry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminocarb can be synthesized through the reaction of 4-dimethylamino-3-methylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. The process involves the following steps:

    Preparation of 4-dimethylamino-3-methylphenol: This intermediate is synthesized by methylation of 4-amino-3-methylphenol.

    Reaction with Methyl Isocyanate: The intermediate is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: Aminocarb undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Irradiation: Performed using high-pressure xenon-mercury lamps.

Major Products Formed:

Scientific Research Applications

Aminocarb has been extensively studied for its applications in various fields:

Mechanism of Action

Aminocarb exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.

Comparison with Similar Compounds

Aminocarb’s unique structure and specific applications make it a valuable compound in pest control, with ongoing research exploring its broader implications in various scientific fields.

Properties

IUPAC Name

[4-(dimethylamino)-3-methylphenyl] N-methylcarbamate
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InChI

InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14)
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InChI Key

IMIDOCRTMDIQIJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N(C)C
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Molecular Formula

C11H16N2O2
Record name AMINOCARB
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DSSTOX Substance ID

DTXSID7022172
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Molecular Weight

208.26 g/mol
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Physical Description

White solid; [ICSC] Colorless solid; [MSDSonline], WHITE CRYSTALS.
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Solubility

SLIGHTLY SOL IN WATER; SOL IN POLAR ORG SOLVENTS; MODERATELY SOL IN AROMATIC SOLVENTS, water solubility = 915 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 0.09 (very poor)
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 7.2
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Vapor Pressure

0.00000188 [mmHg], Vapor pressure, Pa at 20 °C: 0.0023
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Mechanism of Action

Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarine and nicotinic poisoning. /Carbamate pesticides/
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Color/Form

WHITE CRYSTALLINE SOLID, TAN CRYSTALS

CAS No.

2032-59-9
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Melting Point

93-94 °C, 93 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Aminocarb acts as an acetylcholinesterase (AChE) inhibitor. [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, this compound causes acetylcholine to accumulate in the synapse, leading to overstimulation of the nervous system and ultimately resulting in insect paralysis and death. []

A: Yes, the toxicity of this compound varies among insect species. Research shows differences in susceptibility even between strains of the same species. For example, a study on Spodoptera littoralis (cotton leafworm) demonstrated varying levels of resistance to this compound, with the resistant strain exhibiting cross-resistance to other insecticides like chlorpyrifos and methomyl. []

A: Sublethal doses of this compound can impact insect development and reproduction. Studies on spruce budworm (Choristoneura fumiferana) show exposure to this compound can extend larval development time and reduce female fecundity (egg-laying capacity). [] This highlights that this compound can impact insect populations beyond direct mortality.

ANone: this compound's molecular formula is C11H16N2O2, and its molecular weight is 208.26 g/mol.

A: Research suggests that the substituents on the aryl ring of this compound can affect its fluorescence intensity, influencing its detectability using fluorescence detection methods. []

A: The persistence of this compound in the environment depends on factors like the formulation used, application method, and environmental conditions. Studies using various formulations on conifer forests show that while residues can be detected in soil and water shortly after application, they generally dissipate rapidly, often within days. [, , , ]

A: Yes, formulation significantly impacts this compound's environmental fate. For instance, oil-based formulations tend to result in larger spray droplets and greater ground deposits compared to water-based formulations. [, ] Volatility of the diluent also plays a role, with less volatile formulations leading to higher residues. []

A: this compound, like other carbamates, primarily exerts toxicity through AChE inhibition in mammals. [, ] Studies on rats reveal that subchronic exposure can cause hematological changes, affect liver and kidney function, and potentially impact immune responses. []

ANone: While research primarily focuses on acute toxicity, the potential long-term effects of this compound exposure require further investigation.

A: Gas chromatography (GC) with various detectors like flame ionization (FID), nitrogen-phosphorus (NPD), and electron capture (ECD) detectors are commonly used for this compound analysis. [, , ] High-performance liquid chromatography (HPLC) with UV or fluorescence detection has also been employed. [, ]

A: Yes, analytical methods have been developed for the simultaneous determination of this compound with other pesticides, such as fenitrothion, in various matrices. [, ] These methods utilize techniques like GC and HPLC for separation and quantification.

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